

Pharmacological profile of cinnamyl piperazine hydrochloride

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Compound of Interest

Compound Name: Cinnamyl piperazine hydrochloride

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An In-Depth Technical Guide on the Pharmacological Profile of Cinnamyl Piperazine and its Derivatives

Introduction

Cinnamyl piperazine and its derivatives represent a versatile class of chemical compounds with a wide spectrum of pharmacological activities. The core structure, consisting of a piperazine ring linked to a cinnamyl group, serves as a scaffold for the development of agents targeting various biological systems. This guide provides a comprehensive overview of the pharmacological profile of cinnamyl piperazine analogues, summarizing quantitative data, detailing experimental methodologies, and visualizing key mechanisms of action. The cinnamyl piperazine motif is a crucial element in drugs targeting various biological targets, with research demonstrating activities in the central nervous system (CNS), as well as antitumor, antiviral, anti-inflammatory, and antimicrobial properties[1]. 1-Cinnamylpiperazine is also a known human metabolite of the antihistamine and anti-motion sickness drug, cinnarizine[2].

Core Pharmacological Activities

The pharmacological effects of cinnamyl piperazine derivatives are diverse, primarily centering on interactions with G-protein coupled receptors (GPCRs) and enzymes within the central nervous system.

Central Nervous System (CNS) Activity

Dopamine and Serotonin Receptor Modulation:

A significant area of investigation for cinnamyl piperazine derivatives has been their potential as atypical antipsychotics. This activity is primarily based on their interaction with dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors[3]. Studies on various derivatives of 1-cinnamyl-4-(2-methoxyphenyl)piperazine have shown high affinity for the D2 receptor, with low to moderate affinity for 5-HT1A and 5-HT2A receptors[3][4]. The affinity for the α 1-adrenergic receptor has been shown to be variable among different derivatives[3].

μ -Opioid Receptor Agonism:

A distinct class of cinnamyl piperazine derivatives has emerged as novel synthetic opioids. Compounds such as 2-methyl AP-237 and AP-238 are known for their μ -opioid receptor (MOR) activation potential[5][6]. Toxicological reports have confirmed the presence of these compounds in postmortem cases, with 2-methyl AP-237 concentrations ranging from 820 to 5800 ng/mL and AP-238 concentrations of 87 and 120 ng/mL in two cases[5]. While these compounds are potent, their in vitro MOR activation potential is generally lower than that of fentanyl[5][6].

Monoamine Oxidase B (MAO-B) Inhibition:

Fluorinated cinnamyl piperazine derivatives have been synthesized and evaluated as potential ligands for monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine. While the synthesized compounds did show some interaction with MAO-B, their binding affinity was not sufficient for them to be considered viable positron emission tomography (PET) imaging agents[7].

Enzyme Inhibition

Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibition:

One specific salt, cinnamyl piperazine hydrochloride, has been identified as a highly potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), with a reported IC₅₀ of 9.9 nM[8]. H-PGDS is a key enzyme in the production of prostaglandin D₂, a mediator of allergic and inflammatory responses.

Other Potential Therapeutic Areas

The versatile cinnamyl piperazine scaffold has been explored for a range of other therapeutic applications, including:

- Anticonvulsant activity[[1](#)]
- Anticancer (pro-apoptotic) effects[[9](#)]
- Anti-inflammatory properties[[10](#)]
- Antimicrobial effects[[1](#)]
- Dipeptidyl peptidase-IV (DPP-IV) inhibition for diabetes[[11](#)]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data available for various cinnamyl piperazine derivatives.

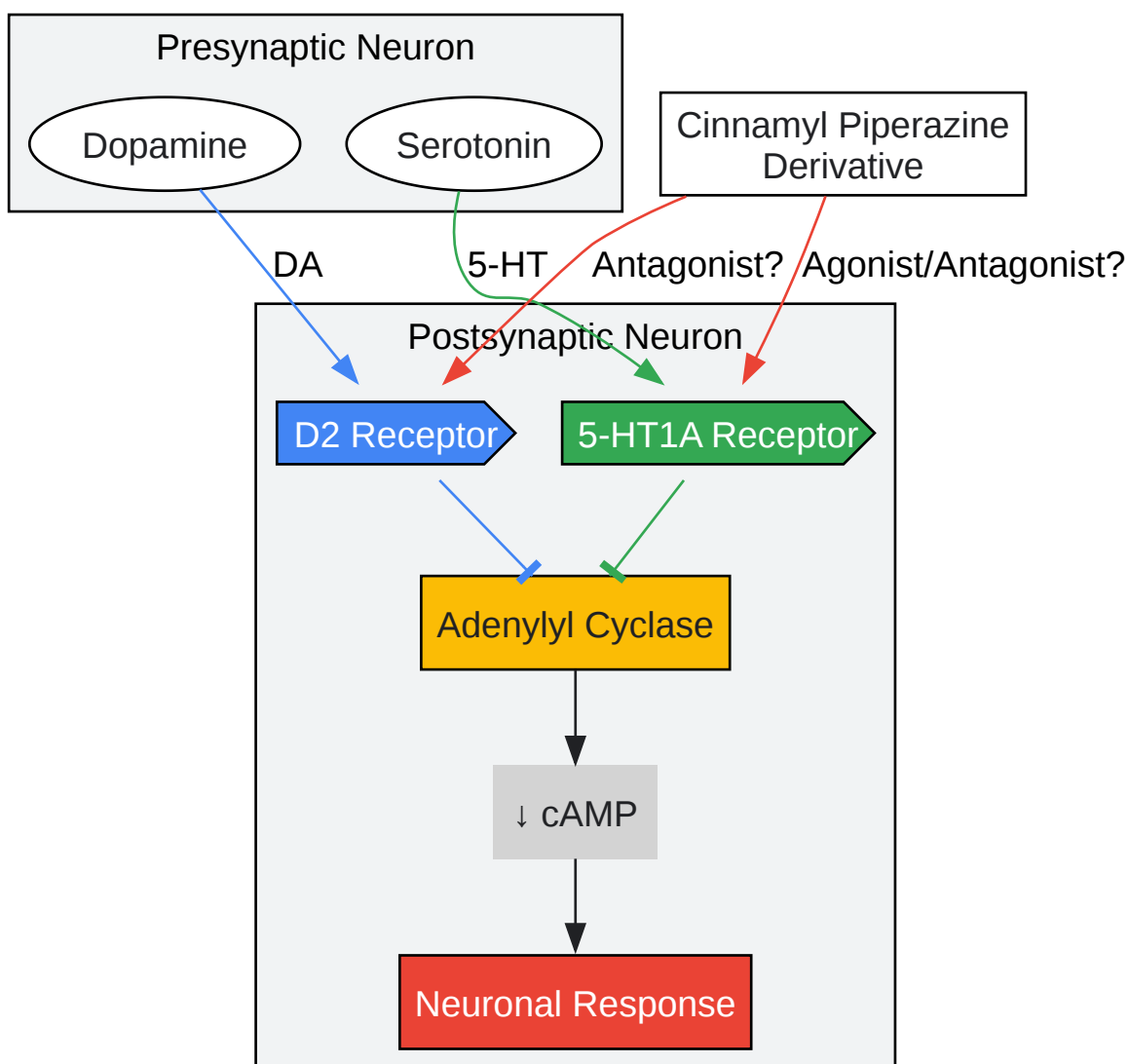
Compound/ Derivative Class	Target	Assay Type	Parameter	Value	Reference(s))
Cinnamyl piperazine hydrochloride (HPGDS inhibitor 2)	Hematopoietic Prostaglandin D Synthase (H-PGDS)	Enzyme Inhibition Assay	IC50	9.9 nM	[8]
1-Cinnamyl- 4-(2- methoxyphen- yl)piperazines	Dopamine D2 Receptor	Radioligand Binding Assay	Affinity	High	[3][4]
1-Cinnamyl- 4-(2- methoxyphen- yl)piperazines	Serotonin 5- HT1A Receptor	Radioligand Binding Assay	Affinity	Low to Moderate	[3][4]
1-Cinnamyl- 4-(2- methoxyphen- yl)piperazines	Serotonin 5- HT2A Receptor	Radioligand Binding Assay	Affinity	Low to Moderate	[3][4]
AP-238	μ -Opioid Receptor (MOR)	β -arrestin 2 Recruitment	EC50	248 nM	[5][6]
2-Methyl AP- 237	μ -Opioid Receptor (MOR)	β -arrestin 2 Recruitment	Emax	125% (relative to hydromorphone)	[5][6]
Fluorinated Cinnamylpiperazines	Monoamine Oxidase B (MAO-B)	Competitive Radioligand Binding	Affinity	Insufficient for PET imaging	[7]

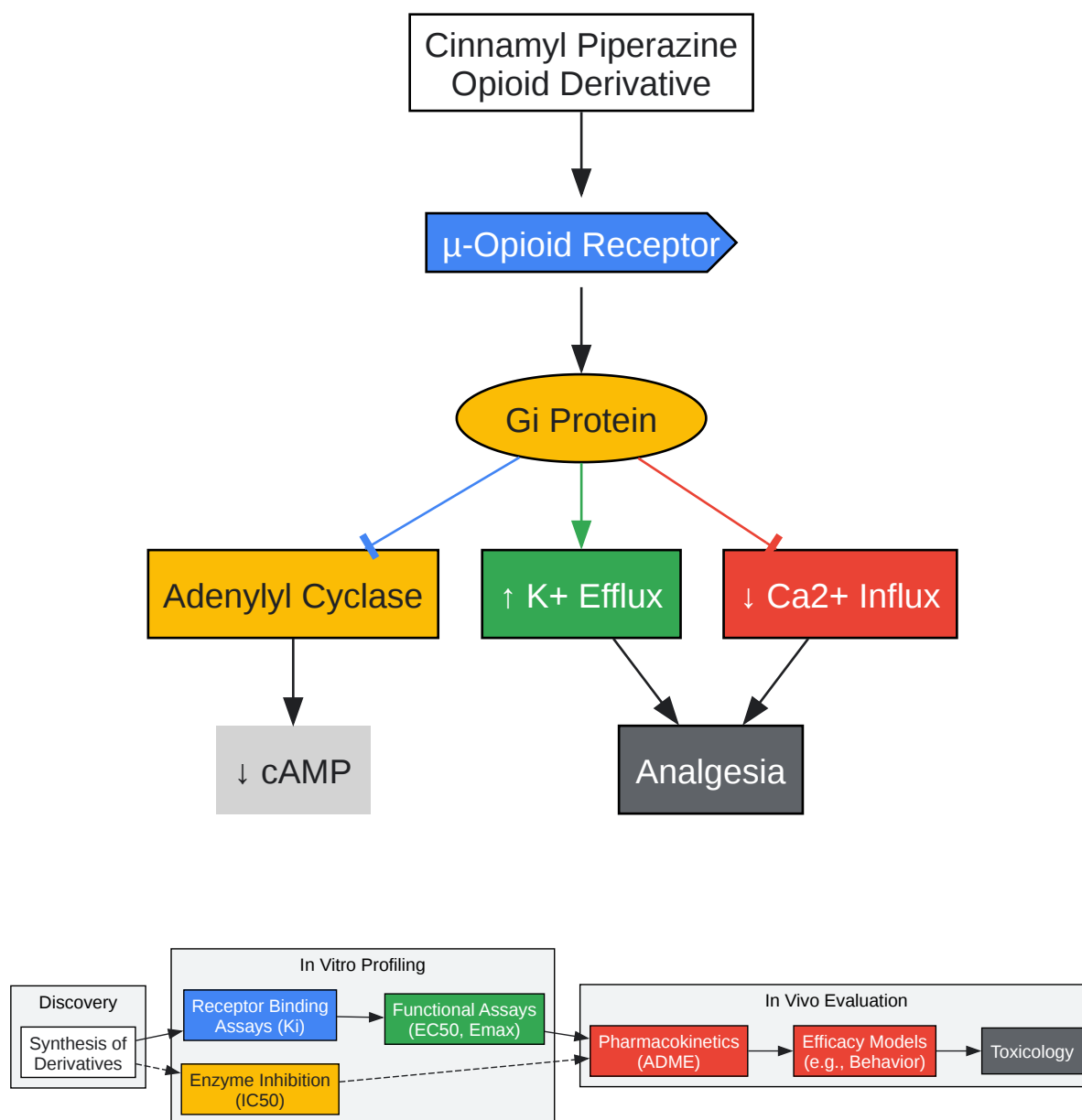
Mechanism of Action and Signaling Pathways

The diverse pharmacological effects of cinnamyl piperazine derivatives are a result of their interaction with multiple signaling pathways.

Postulated Signaling at a Central Synapse (Dopamine/Serotonin)

Derivatives targeting D2 and 5-HT_{1A/2A} receptors likely modulate downstream signaling cascades involving adenylyl cyclase and phospholipase C. Docking analyses suggest that the protonated N1 atom of the piperazine ring interacts with aspartate residues in the receptor binding pocket, while other parts of the molecule may form hydrogen bonds with residues like threonine, serine, and histidine[3].





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